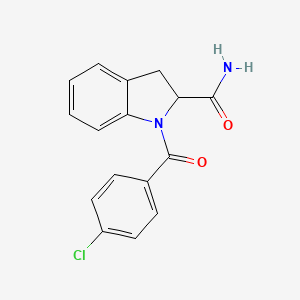

1-(4-Chlorobenzoyl)indoline-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(4-Chlorobenzoyl)indoline-2-carboxamide” is a derivative of indole-2-carboxamides . Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .

Synthesis Analysis

The synthesis of indole-2-carboxamides involves various strategies . A series of indole-based derivatives were designed and synthesized . The synthetic strategies of indole 2 and 3-carboxamide derivatives were investigated .Molecular Structure Analysis

The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .Aplicaciones Científicas De Investigación

Allosteric Modulation of Cannabinoid Receptor 1 (CB1)

Indole-2-carboxamides have been explored for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). The optimization of chemical functionalities on the indole-2-carboxamide structure significantly impacts their binding affinity and cooperativity, suggesting potential therapeutic applications in modulating cannabinoid receptor activity (Khurana et al., 2014).

Antituberculosis Agents

Research has identified indole-2-carboxamides as a promising class of antituberculosis agents. Structural modifications to these compounds have been shown to improve their activity against Mycobacterium tuberculosis, highlighting their potential as new therapeutic agents for tuberculosis (Kondreddi et al., 2013).

Synthesis of Chiral Compounds

The asymmetric synthesis of (S)-2-Indolinecarboxylic acid, a chiral compound used in ACE inhibitors, demonstrates the utility of indoline derivatives in producing enantiopure pharmaceutical ingredients. This synthesis process combines biocatalysis and homogeneous catalysis, illustrating the compound's role in efficient drug synthesis (de Lange et al., 2011).

Chemical Synthesis and Medicinal Chemistry

Indole derivatives have been employed in the rapid synthesis of diversely functionalized compounds, serving as useful intermediates in medicinal chemistry research. These synthetic approaches enable the production of compounds with potential therapeutic applications (Grant et al., 2011).

Molecular Docking and Anti-inflammatory Drugs

Indole acetamide derivatives have been synthesized and characterized for their anti-inflammatory activity through in silico modeling studies. These studies target specific domains of cyclooxygenase enzymes, demonstrating the compound's potential in designing anti-inflammatory drugs (Al-Ostoot et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 1-(4-Chlorobenzoyl)indoline-2-carboxamide is the mycobacterial membrane protein large 3 transporter (MmpL3) . This protein plays a crucial role in the survival and proliferation of Mycobacterium tuberculosis .

Mode of Action

This compound interacts with MmpL3, inhibiting its function . This binding disrupts the normal function of the transporter, leading to a decrease in the growth of Mycobacterium tuberculosis .

Biochemical Pathways

The inhibition of MmpL3 affects the lipid transport pathways within Mycobacterium tuberculosis . MmpL3 is involved in the transport of mycolic acids, which are essential components of the mycobacterial cell wall . By inhibiting MmpL3, this compound disrupts the formation of the cell wall, leading to impaired growth and survival of the bacteria .

Pharmacokinetics

Similar indoline-2-carboxamides have demonstrated excellent pharmacokinetic properties, including good brain penetration . This suggests that this compound may also have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

The result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By disrupting the function of MmpL3, the compound impairs the formation of the mycobacterial cell wall, leading to decreased bacterial growth .

Direcciones Futuras

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The omnipresent threat of tuberculosis (TB) and the scant treatment options thereof necessitate the development of new antitubercular agents, preferably working via a novel mechanism of action distinct from the current drugs .

Análisis Bioquímico

Biochemical Properties

1-(4-Chlorobenzoyl)indoline-2-carboxamide, like other indole derivatives, can form hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The presence of the carboxamide moiety in indole derivatives is responsible for these interactions .

Cellular Effects

Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Molecular Mechanism

It has been suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

1-(4-chlorobenzoyl)-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-12-7-5-10(6-8-12)16(21)19-13-4-2-1-3-11(13)9-14(19)15(18)20/h1-8,14H,9H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVFJEJVCLZHLNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2782319.png)

![N-[4-(diethylamino)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2782325.png)

![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2782326.png)

![8-[(E)-2-{[4-(benzyloxy)phenyl]methylidene}hydrazin-1-yl]-1,3,7-trimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2782327.png)

![6-Chloro-N-[2-[3-(dimethylcarbamoyl)phenyl]ethyl]pyridine-3-carboxamide](/img/structure/B2782328.png)

![5-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(4-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2782329.png)

![N-benzyl-N-(cyanomethyl)-6-methyl-4-oxo-1-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2782334.png)

![[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2782339.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2782341.png)